molecular formula C11H21NO4 B562420 Di-beta-carbethoxyethyl-d8-methylamine CAS No. 1189723-57-6

Di-beta-carbethoxyethyl-d8-methylamine

Cat. No.: B562420
CAS No.: 1189723-57-6
M. Wt: 239.341
InChI Key: OXZUPKSEIKZASL-COMRDEPKSA-N
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Description

Di-beta-carbethoxyethyl-d8-methylamine is a stable isotope-labeled compound with the molecular formula C11H13D8NO4 and a molecular weight of 239.34. It is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-beta-carbethoxyethyl-d8-methylamine involves the incorporation of deuterium (D8) into the molecular structure. This process typically includes the reaction of ethyl 3-ethoxy-3-oxopropanoate with methylamine under controlled conditions to introduce the deuterium atoms. The reaction is carried out in the presence of a deuterium source, such as deuterated solvents, to ensure the incorporation of deuterium into the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Di-beta-carbethoxyethyl-d8-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethyl derivatives.

Scientific Research Applications

Di-beta-carbethoxyethyl-d8-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace metabolic pathways and understand biochemical processes.

    Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and develop therapeutic strategies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Di-beta-carbethoxyethyl-d8-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound interacts with enzymes and other proteins, enabling researchers to study their function and regulation.

Comparison with Similar Compounds

Similar Compounds

    Di-beta-carbethoxyethyl-methylamine: The non-deuterated version of the compound.

    Ethyl 3-ethoxy-3-oxopropanoate: A precursor in the synthesis of Di-beta-carbethoxyethyl-d8-methylamine.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. This makes it a valuable tool in research settings where precise tracking and analysis are required.

Properties

IUPAC Name

ethyl 2,2,3,3-tetradeuterio-3-[methyl-(1,1,2,2-tetradeuterio-3-ethoxy-3-oxopropyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZUPKSEIKZASL-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])N(C)C([2H])([2H])C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661908
Record name Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189723-57-6
Record name Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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